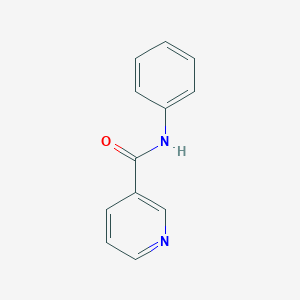

N-Phénylnicotinamide

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its antibacterial and antifungal properties.

Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: It is used in the development of novel materials with specific electronic and optical properties.

Mécanisme D'action

Target of Action

N-Phenylnicotinamide is a derivative of Nicotinamide, a form of Vitamin B3 . The primary targets of Nicotinamide are the NAD-dependent protein deacylase sirtuin-5, mitochondrial, and L-lactate dehydrogenase A chain . These proteins play crucial roles in cellular metabolism and energy production.

Mode of Action

Nicotinamide acts as a precursor to Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme involved in redox reactions and energy metabolism .

Biochemical Pathways

N-Phenylnicotinamide likely participates in the NAD biosynthetic pathways due to its structural similarity to Nicotinamide . NAD is a vital coenzyme involved in various biochemical pathways, including glycolysis, the citric acid cycle, and the electron transport chain, which are essential for cellular energy production .

Result of Action

Given its structural similarity to nicotinamide, it may have similar effects, such as restoring cellular nad+ pool, attenuating oxidative stress and inflammatory response, enhancing extracellular matrix and skin barrier .

Analyse Biochimique

Biochemical Properties

N-Phenylnicotinamide interacts with various enzymes, proteins, and other biomolecules. It is a precursor of nicotinamide coenzymes, which play a crucial role in metabolism, being electron donors or acceptors in redox reactions catalyzed by various enzymes

Cellular Effects

The effects of N-Phenylnicotinamide on cells and cellular processes are complex and multifaceted. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of N-Phenylnicotinamide involves its interactions with biomolecules at the molecular level. It is known to bind with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression

Dosage Effects in Animal Models

The effects of N-Phenylnicotinamide vary with different dosages in animal models

Metabolic Pathways

N-Phenylnicotinamide is involved in several metabolic pathways, including the metabolism of nicotinate and nicotinamide It interacts with various enzymes and cofactors within these pathways

Transport and Distribution

The transport and distribution of N-Phenylnicotinamide within cells and tissues involve specific transporters and binding proteins

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Phenylnicotinamide can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Industrial Production Methods: On an industrial scale, the synthesis of N-Phenylnicotinamide may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of nicotinic acid derivatives in the presence of aniline. This process can be optimized for higher yields and purity by adjusting parameters such as temperature, pressure, and catalyst concentration .

Analyse Des Réactions Chimiques

Types of Reactions: N-Phenylnicotinamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into amine derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents on the phenyl ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

Oxidation: N-Phenylnicotinamide N-oxide.

Reduction: N-Phenyl-3-aminopyridine.

Substitution: Halogenated derivatives like 5-bromo-N-phenylnicotinamide.

Comparaison Avec Des Composés Similaires

N-Phenylnicotinamide can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Nicotinamide, N-Phenylpyridine-3-carboximidic acid, and 5-Bromo-N-phenylnicotinamide.

Uniqueness: Unlike nicotinamide, N-Phenylnicotinamide has a phenyl group that enhances its lipophilicity and potential for crossing biological membranes. Compared to N-Phenylpyridine-3-carboximidic acid, it has different electronic properties due to the amide linkage. .

N-Phenylnicotinamide stands out due to its versatile chemical reactivity and potential applications across various scientific disciplines. Its unique structural features and ability to undergo diverse chemical transformations make it a valuable compound for further research and development.

Activité Biologique

N-Phenylnicotinamide (NPN) is a compound that has garnered significant attention due to its diverse biological activities, particularly in the fields of oncology and immunology. This article delves into the biological activity of N-Phenylnicotinamide, highlighting its mechanisms of action, therapeutic potential, and recent research findings.

N-Phenylnicotinamide is a derivative of nicotinamide, characterized by the addition of a phenyl group. Its chemical formula is and it has been classified under various categories due to its potential pharmacological effects.

1. Anti-Cancer Activity

Research indicates that N-Phenylnicotinamide exhibits significant anti-cancer properties by modulating various signaling pathways involved in cell proliferation and apoptosis.

- VEGFR-2 Inhibition : NPN derivatives have been shown to inhibit Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. A study demonstrated that modified nicotinamide derivatives, including NPN, displayed high binding affinity to VEGFR-2, leading to reduced tumor growth in vitro and in vivo models .

- Induction of Apoptosis : In vitro studies revealed that NPN induces apoptosis in cancer cell lines such as HCT-116. The compound's mechanism involves the activation of caspases and modulation of pro-apoptotic proteins, leading to increased apoptotic cell death .

2. Immunomodulatory Effects

N-Phenylnicotinamide has been recognized for its ability to modulate immune responses:

- Cytokine Regulation : It significantly inhibits pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, compounds derived from NPN showed inhibition percentages comparable to the standard immunomodulatory drug dexamethasone .

- Table 1: Cytokine Inhibition Data

| Compound | TNF-α (% Inhibition) | IL-6 (% Inhibition) |

|---|---|---|

| Compound 7 | 81.64 | 88.44 |

| Compound 10 | 84.52 | 60.98 |

| Dexamethasone | 82.47 | 93.15 |

Case Studies and Experimental Evidence

- TRPV1 Antagonism : A notable study identified N-phenylnicotinamide derivatives as potent antagonists of the transient receptor potential vanilloid type 1 (TRPV1), which plays a role in pain perception and inflammatory responses. The in vivo models demonstrated significant analgesic effects, suggesting therapeutic potential for pain management .

- High Throughput Screening : Another investigation utilized high-throughput screening assays to evaluate N-phenylnicotinamide derivatives for their ability to induce apoptosis in cancer cells. The results indicated that certain derivatives were effective at low concentrations, highlighting their potential as anticancer agents .

- Antifungal Activity : Beyond cancer and immunomodulation, N-phenylnicotinamide also exhibited antifungal properties against pathogens like Candida albicans. This broad spectrum of activity suggests its utility in treating various infectious diseases .

Propriétés

IUPAC Name |

N-phenylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-9H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQXIOZBHWFCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169950 | |

| Record name | Nicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1752-96-1 | |

| Record name | Nicotinanilide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1752-96-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001752961 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phenylnicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108206 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-phenylnicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.